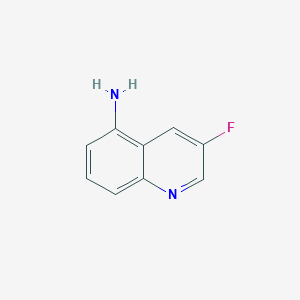

3-Fluoroquinolin-5-amine

Descripción general

Descripción

3-Fluoroquinolin-5-amine is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound The incorporation of a fluorine atom into the quinoline structure enhances its biological activity and provides unique chemical properties

Mecanismo De Acción

Target of Action

3-Fluoroquinolin-5-amine, a derivative of the fluoroquinolone family, primarily targets bacterial DNA-gyrase . DNA-gyrase is an essential enzyme in bacteria, playing a crucial role in DNA replication, transcription, and repair .

Mode of Action

The compound interacts with its target by inhibiting the function of bacterial DNA-gyrase . This inhibition disrupts the supercoiling and unwinding of bacterial DNA, which is necessary for DNA replication and transcription . As a result, the bacterial cell cannot reproduce or function properly, leading to cell death .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the DNA replication pathway in bacteria . By inhibiting DNA-gyrase, the compound prevents the unwinding of the DNA helix, which is a critical step in DNA replication . This disruption in the replication process leads to the cessation of bacterial growth and multiplication .

Pharmacokinetics

They are well-absorbed after oral administration, widely distributed in body tissues, metabolized in the liver, and excreted via the kidneys . These properties contribute to their high bioavailability and broad-spectrum antibacterial activity .

Result of Action

The primary result of this compound’s action is the inhibition of bacterial growth and multiplication . By disrupting DNA replication, the compound causes bacterial cell death, effectively combating bacterial infections .

Action Environment

The action of this compound, like other fluoroquinolones, can be influenced by various environmental factors. For instance, the pH level can affect the compound’s solubility and absorption . Additionally, the presence of metal ions can form complexes with fluoroquinolones, potentially affecting their antibacterial activity

Análisis Bioquímico

Biochemical Properties

3-Fluoroquinolin-5-amine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to inhibit bacterial DNA-gyrase, an enzyme crucial for DNA replication and transcription in bacteria . This inhibition leads to the disruption of bacterial cell division and growth, making this compound a potent antibacterial agent. Additionally, it interacts with other enzymes involved in metabolic pathways, enhancing its overall biochemical activity .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It influences cell function by interfering with cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to inhibit the growth of bacterial cells by targeting DNA-gyrase, leading to the disruption of DNA replication and transcription . This compound also affects eukaryotic cells by modulating gene expression and altering cellular metabolism, which can result in changes in cell proliferation and apoptosis .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It binds to the DNA-gyrase enzyme, inhibiting its activity and preventing the supercoiling of bacterial DNA . This inhibition leads to the disruption of DNA replication and transcription, ultimately resulting in bacterial cell death. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability, degradation, and long-term impact on cellular function. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of bacterial growth and modulation of gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it exhibits potent antibacterial activity with minimal adverse effects . At higher doses, it can cause toxic effects, including gastrointestinal disturbances, liver toxicity, and neurotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus at a certain dosage, and increasing the dose further does not enhance its antibacterial activity .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. It is primarily metabolized in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can then be further processed and excreted from the body. The compound’s metabolism can affect metabolic flux and alter metabolite levels, impacting overall cellular function .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can cross cell membranes via passive diffusion and is also transported by specific transporters and binding proteins . Once inside the cell, it can accumulate in specific compartments, such as the nucleus and mitochondria, where it exerts its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It is primarily localized in the nucleus, where it interacts with DNA and inhibits DNA-gyrase . Additionally, it can localize to other organelles, such as mitochondria, where it may affect mitochondrial function and energy metabolism . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoroquinolin-5-amine typically involves the introduction of a fluorine atom into the quinoline ring. One common method is the nucleophilic substitution of a diaza group with a fluoride ion. For instance, 3-fluoroquinoline can be synthesized from 3-aminoquinoline through this substitution reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale nucleophilic substitution reactions, utilizing efficient and cost-effective reagents and conditions. The specific details of industrial methods are often proprietary, but they generally aim to maximize yield and purity while minimizing environmental impact.

Análisis De Reacciones Químicas

Types of Reactions: 3-Fluoroquinolin-5-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or peracids are used under mild conditions.

Reduction: Catalytic hydrogenation or metal hydrides such as lithium aluminum hydride are employed.

Substitution: Nucleophiles such as amines, thiols, or alkoxides are used in the presence of suitable catalysts.

Major Products:

Oxidation: Quinoline N-oxide derivatives.

Reduction: Various amine derivatives.

Substitution: Substituted quinoline derivatives with different functional groups replacing the fluorine atom.

Aplicaciones Científicas De Investigación

3-Fluoroquinolin-5-amine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex fluorinated quinoline derivatives.

Medicine: It serves as a precursor in the development of new pharmaceuticals, particularly those targeting bacterial infections and cancer.

Comparación Con Compuestos Similares

- 3-Fluoroquinoline

- 5-Fluoroquinoline

- 6-Fluoroquinoline

- 7-Fluoroquinoline

Comparison: 3-Fluoroquinolin-5-amine is unique due to the specific position of the fluorine atom and the amine group on the quinoline ring. This structural arrangement imparts distinct chemical and biological properties compared to other fluorinated quinolines. For example, the presence of the amine group at the 5-position can enhance its reactivity in nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis .

Actividad Biológica

3-Fluoroquinolin-5-amine is a compound of interest within medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the available literature on its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the quinoline family, characterized by a bicyclic structure containing a nitrogen atom. The presence of a fluorine atom at the 3-position and an amine group at the 5-position is significant for its biological activity.

Anticancer Activity

Research indicates that quinoline derivatives exhibit notable anticancer properties. A study evaluating various quinoline analogs, including this compound, demonstrated their effectiveness against several cancer cell lines. The antiproliferative activity was assessed using the MTT assay, with IC50 values indicating the concentration required to inhibit cell growth by 50%.

Table 1: Antiproliferative Activity of Quinoline Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | H-460 (Lung) | 1.24 | |

| Compound A | HT-29 (Colon) | 0.55 | |

| Compound B | HepG2 (Liver) | 0.33 |

The results show that this compound exhibits potent activity against lung cancer cells, with lower IC50 values indicating higher efficacy compared to other tested compounds.

Antimicrobial Activity

In addition to anticancer properties, studies have explored the antimicrobial effects of quinoline derivatives. While specific data on this compound's antimicrobial activity is limited, related compounds have shown effectiveness against various bacterial strains.

Table 2: Antimicrobial Activity of Related Quinoline Compounds

These findings suggest that modifications in the quinoline structure can enhance antimicrobial properties, indicating potential avenues for developing new antibiotics based on the quinoline scaffold.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed that its action may involve:

- Inhibition of DNA Synthesis : Many quinolines interfere with DNA replication by inhibiting topoisomerases.

- Induction of Apoptosis : Some studies suggest that these compounds can trigger apoptotic pathways in cancer cells.

- Antimicrobial Action : The ability to disrupt bacterial cell membranes or inhibit protein synthesis is common among related compounds.

Case Studies

A notable case study involved the synthesis and evaluation of various substituted quinolines, including those with fluorine substitutions similar to this compound. The study highlighted that fluorinated compounds often exhibited enhanced lipophilicity and improved cellular uptake, leading to increased biological activity compared to their non-fluorinated counterparts .

Propiedades

IUPAC Name |

3-fluoroquinolin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2/c10-6-4-7-8(11)2-1-3-9(7)12-5-6/h1-5H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXOIWROBEFMORO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=C(C=NC2=C1)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50165794 | |

| Record name | 3-Fluoro-5-aminoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50165794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155014-05-4 | |

| Record name | 3-Fluoro-5-aminoquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155014054 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Fluoro-5-aminoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50165794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Fluoro-5-aminoquinoline | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D2WS2LC6PX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.